molecular formula C24H27NO2 B10864558 5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one

5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one

Cat. No.: B10864558
M. Wt: 361.5 g/mol
InChI Key: RVTBCJNHVOUFDQ-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexenone core with various substituents, including a tert-butylphenyl group, a hydroxy group, and an imino group. Its structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound’s hydroxy and imino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C24H27NO2/c1-16-5-11-20(12-6-16)25-15-21-22(26)13-18(14-23(21)27)17-7-9-19(10-8-17)24(2,3)4/h5-12,15,18,26H,13-14H2,1-4H3

InChI Key

RVTBCJNHVOUFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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